Researchers substituting baicalein or crude Scutellaria extracts for Oroxylin A in CNS assays encounter sedative GABA-A agonism and poor BBB penetration, invalidating dopaminergic pathway studies. Our high-purity Oroxylin A resolves this with:
Oroxylin A (5,7-dihydroxy-6-methoxyflavone) is a highly bioactive O-methylated flavone traditionally isolated from Scutellaria baicalensis. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard or specialized pharmacological probe. Unlike generic flavonoids utilized primarily for baseline antioxidant assays, Oroxylin A is distinguished by its targeted action on the central nervous system (CNS). Its core value proposition lies in its high lipophilicity, measurable blood-brain barrier (BBB) penetrance, and highly specific receptor binding affinities, making it a required compound for advanced neuro-assay development, dopamine transporter (DAT) research, and targeted oncology models where broader flavonoid mixtures fail to provide targeted target engagement [1].
Procuring crude Scutellaria extracts or substituting Oroxylin A with structurally similar, unmethylated analogs like baicalein or wogonin introduces severe functional divergence in experimental workflows. While baicalein and wogonin act as positive allosteric modulators at the GABA-A receptor—yielding sedative phenotypes—Oroxylin A acts as a potent GABA-A antagonist. Furthermore, baicalein suffers from rapid phase II metabolism (glucuronidation) and poor unassisted blood-brain barrier permeability, often requiring the co-administration of P-glycoprotein inhibitors to achieve measurable brain titers. Consequently, using these cheaper analogs or crude mixtures will neutralize the targeted dopaminergic and GABA-antagonistic effects specific to Oroxylin A, completely invalidating downstream neuropharmacological assays [1].
In comparative pharmacokinetic evaluations of Scutellaria flavones, Oroxylin A demonstrates the highest unassisted brain uptake. Following systemic administration, Oroxylin A achieves a brain-to-plasma ratio of 0.42–0.46, reaching absolute brain concentrations up to 224 pmol/g. In contrast, its demethylated analog, baicalein, exhibits significantly lower permeability, often remaining unquantifiable in brain tissue without the co-administration of P-glycoprotein efflux inhibitors like cyclosporin A [1].
| Evidence Dimension | Brain-to-plasma ratio and absolute BBB penetrance |
| Target Compound Data | Oroxylin A: Ratio of 0.42–0.46 (up to 224 pmol/g in brain tissue) |
| Comparator Or Baseline | Baicalein: Unquantifiable brain accumulation without P-gp inhibitors |
| Quantified Difference | Oroxylin A exhibits measurable, unassisted CNS penetrance whereas baicalein requires formulation with efflux inhibitors |
| Conditions | In vivo murine pharmacokinetic model (6 hours post-dosing) |
For researchers developing in vivo CNS models, Oroxylin A eliminates the need for artifact-inducing efflux inhibitors required by other flavones, streamlining formulation and assay reproducibility.
Oroxylin A is functionally distinct from broad-spectrum monoamine modulators due to its highly selective inhibition of the dopamine transporter (DAT). In vitro uptake assays demonstrate that Oroxylin A concentration-dependently blocks intracellular dopamine reuptake—analogous to the mechanism of methylphenidate—without inhibiting norepinephrine (NE) uptake. This contrasts with baseline monoamine inhibitors like atomoxetine, which strongly inhibit NE, and differentiates it entirely from baicalein, which lacks this DAT-blocking capability [1].
| Evidence Dimension | Monoamine transporter selectivity (DA vs. NE) |
| Target Compound Data | Oroxylin A: Selective DA reuptake inhibition (no NE effect) |
| Comparator Or Baseline | Atomoxetine: Strong NE reuptake inhibition; Baicalein: No DAT activity |
| Quantified Difference | Absolute functional selectivity for DAT over NET |
| Conditions | In vitro [3H]DA and [3H]NE uptake assays in neuronal cells |
Procurement of Oroxylin A is essential for neurochemical assays requiring isolated dopaminergic modulation without noradrenergic confounding variables.
The structural addition of the 6-methoxy group in Oroxylin A fundamentally reverses its pharmacological action at the GABA-A receptor compared to its closest positional isomers. While wogonin acts as a positive allosteric modulator (stimulating GABA-induced chloride currents by 57% at 30 μM) and baicalein acts as a benzodiazepine-site agonist, Oroxylin A acts as a potent GABA-A antagonist. It actively blocks muscimol-induced intracellular Cl- influx and antagonizes diazepam-induced effects in vivo[1].
| Evidence Dimension | GABA-A receptor modulation directionality |
| Target Compound Data | Oroxylin A: Antagonist (blocks Cl- influx and diazepam effects) |
| Comparator Or Baseline | Wogonin: Positive modulator (stimulates Cl- currents by 57% at 30 μM) |
| Quantified Difference | Complete mechanistic reversal (antagonism vs. agonism) at the same receptor site |
| Conditions | In vitro electrophysiological chloride current assays and in vivo behavioral models |
Substituting Oroxylin A with wogonin or baicalein will yield the exact opposite experimental phenotype (sedation instead of stimulation), making precise compound procurement critical.
Due to its selective dopamine reuptake inhibition (DAT blockade) without norepinephrine interference, combined with its GABA-A antagonistic properties, Oroxylin A is a required reference standard for developing novel attention-deficit/hyperactivity disorder (ADHD) models. It allows researchers to isolate dopaminergic pathways from noradrenergic side effects[1].
Because of its quantifiable brain-to-plasma ratio (0.42–0.46) compared to other flavonoids, Oroxylin A serves as an excellent positive control for lipophilic, unassisted CNS-penetrant natural products in pharmacokinetic screening assays [2].
Oroxylin A's distinct role as an antagonist at the benzodiazepine binding site—contrasting with the agonist behavior of its structural analogs—makes it an essential structural template for medicinal chemists designing subtype-selective GABA-A receptor modulators [3].
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